molecular formula C9H13NO B13337126 3-(5-Methylfuran-2-yl)pyrrolidine

3-(5-Methylfuran-2-yl)pyrrolidine

Cat. No.: B13337126
M. Wt: 151.21 g/mol
InChI Key: OBDQWBAYTMQFLG-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a 5-methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)pyrrolidine typically involves the reaction of 5-methylfurfural with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 5-methylfurfural and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

    Procedure: The mixture is heated under reflux conditions for several hours, followed by purification steps such as distillation or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(5-Methylfuran-2-yl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methylfuran-2-yl)methylpyrrolidine
  • 3-(5-Methylfuran-2-yl)tetrahydropyrrolidine
  • 3-(5-Methylfuran-2-yl)pyrrolidin-2-one

Uniqueness

3-(5-Methylfuran-2-yl)pyrrolidine is unique due to the presence of both a furan and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)pyrrolidine

InChI

InChI=1S/C9H13NO/c1-7-2-3-9(11-7)8-4-5-10-6-8/h2-3,8,10H,4-6H2,1H3

InChI Key

OBDQWBAYTMQFLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CCNC2

Origin of Product

United States

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